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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of high-quality genomic DNA from

fungal mycelium using the Cetyltrimethylammonium Bromide (CTAB) method. This method is

particularly effective for fungi, as it efficiently lyses the tough fungal cell walls and removes

contaminating polysaccharides and polyphenols, which can inhibit downstream molecular

applications.

Introduction
The isolation of pure, high-molecular-weight DNA from fungi is a critical first step for a wide

range of molecular biology techniques, including PCR, sequencing, and genomic library

construction. The rigid, chitin-rich cell wall of fungi presents a significant challenge for DNA

extraction. The CTAB method is a robust and cost-effective technique that utilizes a cationic

detergent to lyse cells, denature proteins, and separate DNA from cellular debris and common

inhibitors. This protocol has been optimized for fungal mycelium and is suitable for a variety of

fungal species.

Experimental Workflow
The following diagram illustrates the key steps in the CTAB DNA extraction process from fungal

mycelium.
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Caption: Workflow of CTAB DNA extraction from fungal mycelium.
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Quantitative Data Summary
The following table summarizes typical DNA yields and purity obtained from various fungal

species using the CTAB method. These values can vary depending on the specific fungal

strain, growth conditions, and the precise protocol followed.

Fungal
Species

Starting
Material
(mg)

DNA Yield
(µg/g)

A260/A280
Ratio

A260/A230
Ratio

Reference

Cercospora

sojina

~1000 (fresh

weight)
984.8 ± 21.6 2.04 2.1 [1]

Fusarium sp. 100 52.0 1.75 - 2.21 Not Reported [2]

Alternaria sp. 100 1726.3 1.75 - 2.21 Not Reported [2]

Schizophyllu

m commune

90-120 (dry

weight)
>30 ~1.8-2.0 ~2.0-2.2 [3]

Detailed Experimental Protocol
This protocol is adapted from several sources to provide a comprehensive and reliable method

for fungal DNA extraction.[4][5][6]

Materials and Reagents
Fungal mycelium (fresh or lyophilized)

Liquid nitrogen

Sterile mortar and pestle

Microcentrifuge tubes (1.5 mL and 2.0 mL)

Microcentrifuge

Water bath or heating block
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Spectrophotometer (e.g., NanoDrop)

Gel electrophoresis system

CTAB Extraction Buffer (2% w/v CTAB):

100 mM Tris-HCl (pH 8.0)

20 mM EDTA (pH 8.0)

1.4 M NaCl

2% (w/v) Cetyltrimethylammonium bromide (CTAB)

Optional: 1% (w/v) Polyvinylpyrrolidone (PVP-40) to remove polyphenols.

Prepare fresh: Add 0.2% (v/v) β-mercaptoethanol to the required volume of buffer just

before use.

Chloroform:Isoamyl Alcohol (24:1, v/v)

Isopropanol (100%, ice-cold)

Ethanol (70%, ice-cold)

TE Buffer (pH 8.0):

10 mM Tris-HCl (pH 8.0)

1 mM EDTA (pH 8.0)

RNase A (10 mg/mL)

Procedure
Mycelium Harvesting and Preparation:

Harvest fresh mycelium from liquid or solid culture. If using solid media, carefully scrape

the mycelium to avoid collecting agar.
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For optimal results, start with 50-100 mg of fresh or 20-50 mg of lyophilized mycelium.

Cell Wall Disruption:

Pre-chill a sterile mortar and pestle with liquid nitrogen.

Place the harvested mycelium into the mortar and add liquid nitrogen.

Grind the mycelium to a fine powder. Ensure the sample remains frozen throughout the

grinding process by adding more liquid nitrogen as needed.[4][7]

Carefully transfer the powdered mycelium to a pre-chilled 2.0 mL microcentrifuge tube.

Cell Lysis:

Add 800 µL of pre-warmed (65°C) CTAB Extraction Buffer (with freshly added β-

mercaptoethanol) to the powdered mycelium.[4]

Vortex briefly to mix and ensure the powder is fully suspended.

Incubate the tube in a water bath or heating block at 65°C for 60 minutes. Invert the tube

every 15-20 minutes to aid in lysis.[4][6]

Purification:

After incubation, allow the tube to cool to room temperature.

Add an equal volume (800 µL) of Chloroform:Isoamyl Alcohol (24:1) to the lysate.[4][8]

Mix gently by inverting the tube for 5-10 minutes to form an emulsion. This step is crucial

for separating proteins and other cellular debris from the DNA.

Centrifuge at 12,000 x g for 10-15 minutes at 4°C.[5][8]

Carefully transfer the upper aqueous phase (which contains the DNA) to a new 1.5 mL

microcentrifuge tube. Be cautious not to disturb the interface containing denatured

proteins.

DNA Precipitation:
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Add 0.7 volumes (approximately 400-500 µL) of ice-cold isopropanol to the aqueous

phase.[4][6]

Mix gently by inverting the tube several times until a white, stringy DNA precipitate

becomes visible.

Incubate at -20°C for at least 30 minutes to enhance precipitation. For higher yields, an

overnight incubation can be performed.[4]

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA. A small white pellet

should be visible at the bottom of the tube.

DNA Washing:

Carefully decant the supernatant without disturbing the DNA pellet.

Add 1 mL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and

other impurities.[5][8]

Gently dislodge the pellet by flicking the tube and then centrifuge at 10,000 x g for 5

minutes at 4°C.

Carefully decant the ethanol. Repeat this wash step once more for a total of two washes.

Drying and Resuspension:

After the final wash, remove as much ethanol as possible with a pipette.

Air-dry the pellet at room temperature for 10-15 minutes, or until the pellet is translucent

and no residual ethanol is visible. Do not over-dry the pellet, as this can make it difficult to

dissolve.

Resuspend the DNA pellet in 30-100 µL of TE Buffer or nuclease-free water. The volume

can be adjusted based on the size of the pellet.[4]

To aid in resuspension, incubate at 55-60°C for 10 minutes or leave at 4°C overnight.

RNA Removal (Optional but Recommended):
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Add RNase A to a final concentration of 100 µg/mL.

Incubate at 37°C for 30-60 minutes.

Quality Control
Quantification and Purity Assessment:

Measure the DNA concentration and purity using a spectrophotometer.

An A260/A280 ratio of ~1.8 indicates pure DNA, free from protein contamination.

An A260/A230 ratio between 2.0 and 2.2 suggests minimal contamination from

polysaccharides or other organic compounds.

Integrity Assessment:

Visualize the integrity of the extracted DNA by running an aliquot on a 1% agarose gel.

High-quality genomic DNA should appear as a single, high-molecular-weight band with

minimal smearing.

Troubleshooting
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Issue Possible Cause Solution

Low DNA Yield Insufficient cell lysis

Ensure complete grinding of

mycelium. Increase incubation

time in CTAB buffer.

Incomplete precipitation

Ensure isopropanol is ice-cold.

Increase precipitation time at

-20°C.

Low Purity (A260/A280 < 1.7) Protein contamination

Repeat the chloroform:isoamyl

alcohol extraction step. Ensure

the interface is not disturbed

during transfer of the aqueous

phase.

Low Purity (A260/230 < 1.8)
Polysaccharide or salt

contamination

Ensure the DNA pellet is

properly washed with 70%

ethanol. Include PVP in the

extraction buffer if high levels

of polysaccharides are

expected.

DNA is Difficult to Resuspend Over-dried pellet

Avoid prolonged drying. If the

pellet is difficult to dissolve,

warm to 55-60°C and gently

pipette up and down.

Degraded DNA (smear on gel) Nuclease activity

Work quickly and keep

samples on ice. Ensure all

buffers and equipment are

sterile. Add EDTA to buffers to

chelate Mg2+ and inhibit

DNases.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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